N-(5-Amino-2-methoxyphenyl)-2-(2-methoxyphenoxy)-propanamide
Overview
Description
N-(5-Amino-2-methoxyphenyl)-2-(2-methoxyphenoxy)-propanamide is a useful research compound. Its molecular formula is C17H20N2O4 and its molecular weight is 316.35 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Antifungal Activities
The synthesis and characterization of new types of propionamide derivatives, including compounds structurally similar to the one , have shown significant antibacterial and antifungal activities. These compounds have been synthesized efficiently and tested for their antimicrobial effectiveness, showing promising results that reach the same level of activity as standard antimicrobial agents like Ampicillin and Flucanazole (Helal et al., 2013).
Chymotrypsin Inhibitory Activity
A study on the bioactive constituents of Jolyna laminarioides identified a compound with chymotrypsin inhibitory activity and antimicrobial action against specific strains of bacteria. Although not directly linked, this study highlights the potential for structurally complex propanamides to possess unique biological activities (Atta-ur-rahman et al., 1997).
Antisecretory Activity
Research into the synthesis and gastric acid antisecretory activity of N-substituted butanamides reveals the potential of these compounds to act as effective antisecretory agents against histamine-induced gastric acid secretion. This suggests a possible application in treating conditions like ulcers and acid reflux (Ueda et al., 1991).
Properties
IUPAC Name |
N-(5-amino-2-methoxyphenyl)-2-(2-methoxyphenoxy)propanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4/c1-11(23-16-7-5-4-6-15(16)22-3)17(20)19-13-10-12(18)8-9-14(13)21-2/h4-11H,18H2,1-3H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTMQMISSFJNMBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=CC(=C1)N)OC)OC2=CC=CC=C2OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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